(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
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Overview
Description
(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a useful research compound. Its molecular formula is C24H24N4O2 and its molecular weight is 400.482. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and Optical Properties : The synthesis of 3-aryl-2-cyano acrylamide derivatives, including compounds with methoxyphenyl groups, has been explored for their distinct optical properties resulting from different stacking modes. These compounds exhibit mechanofluorochromic properties, with changes in luminescence upon mechanical grinding, indicating potential applications in material science for sensing and display technologies Qing‐bao Song et al., 2015.
Enaminones as Building Blocks : Enaminones have been used to synthesize N-arylpyrazole-containing compounds, demonstrating their versatility as intermediates for generating structures with potential antitumor and antimicrobial activities. This showcases the chemical's utility in medicinal chemistry for creating bioactive molecules S. Riyadh, 2011.
Potential Applications
Fluorophore Development : Compounds with pyrazolopyrimidine structures have been synthesized for use as functional fluorophores, suggesting applications in bioimaging and sensing due to their fluorescence properties Juan C Castillo et al., 2018.
Corrosion Inhibition : Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors, which could be beneficial in protecting metals against corrosion, thereby extending their life in industrial applications Ahmed Abu-Rayyan et al., 2022.
Antiproliferative Activity : Indenopyrazoles, including compounds with methoxy groups, have been identified as tubulin polymerization inhibitors with promising antiproliferative activity against cancer cells. This underscores the potential of such compounds in cancer therapy research Hidemitsu Minegishi et al., 2015.
Mechanism of Action
Target of Action
The primary targets of AKOS001050615 are the Serine/threonine-protein kinase mTOR and the Phosphatidylinositol 3-kinase catalytic subunit type 3 . These proteins play crucial roles in cell growth, proliferation, and survival.
Mode of Action
AKOS001050615 acts as an inhibitor of its primary targets . By binding to these proteins, it prevents them from performing their normal functions, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of mTOR and Phosphatidylinositol 3-kinase catalytic subunit type 3 by AKOS001050615 affects multiple biochemical pathways. These proteins are involved in pathways like the PI3K-Akt signaling pathway, which regulates cell cycle and prevents apoptosis, or programmed cell death .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites to exert its effects .
Result of Action
The molecular and cellular effects of AKOS001050615’s action are largely dependent on the specific context of its use. Given its targets, it’s likely that this compound could influence cell growth and survival, potentially making it useful in contexts such as cancer treatment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of AKOS001050615. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in a given environment .
Properties
IUPAC Name |
(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-18-9-11-19(12-10-18)23-21(17-28(27-23)22-7-4-3-5-8-22)15-20(16-25)24(29)26-13-6-14-30-2/h3-5,7-12,15,17H,6,13-14H2,1-2H3,(H,26,29)/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHNIKHAQJSTQU-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCCCOC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCCCOC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.